6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound is a brominated quinazoline-dione derivative featuring a tetrahydroquinazoline core substituted with a 4-oxobutyl chain linked to a 4-(4-fluorophenyl)piperazine moiety. The bromine atom at position 6 of the quinazoline ring likely enhances electrophilic reactivity and binding affinity to biological targets, such as enzymes or receptors involved in neurological or oncological pathways . The piperazine-oxobutyl side chain may contribute to improved solubility and pharmacokinetic properties, while the fluorophenyl group could modulate selectivity for specific receptors (e.g., serotonin or dopamine receptors) due to its electron-withdrawing effects .
Properties
IUPAC Name |
6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4aH-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14,18H,1-2,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYQFSZMQYKLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4C=C(C=CC4=NC3=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring is usually done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Moiety: This involves the reaction of the quinazoline intermediate with 4-(4-fluorophenyl)piperazine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
The pharmacological activities of 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can be attributed to its unique structural features:
- Quinazoline Core : Compounds containing a quinazoline structure are often implicated in the inhibition of various kinases involved in cancer cell signaling pathways. This suggests potential applications in oncology.
- Piperazine Moiety : Piperazine derivatives are known for their ability to interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction indicates possible applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of similar compounds:
- Antitumor Activity : Research has demonstrated that quinazoline derivatives exhibit significant antitumor activity by inhibiting key kinases involved in cancer progression. For instance, studies on related compounds have shown promising results in preclinical models of breast and lung cancer.
- Neurological Applications : Compounds with piperazine structures have been investigated for their effects on mood disorders. One study indicated that piperazine derivatives could enhance serotonin levels in the brain, suggesting potential use as antidepressants.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Quinazoline Derivative A | Antitumor (breast cancer) | |
| Piperazine Derivative B | Anxiolytic effects | |
| Quinazoline Derivative C | Kinase inhibition |
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Quinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Bromination : Introduction of bromine at the 6-position using brominating agents like N-bromosuccinimide (NBS).
- Piperazine Attachment : Reaction with 4-(4-fluorophenyl)piperazine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Example Compound: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41, Molecules 2013)
- Core Structure: Unlike the quinazoline-dione scaffold of the target compound, this analogue contains a triazinoindole fused with a pyrazole and indole system.
- Substituents : Both compounds feature a brominated aromatic group (4-bromophenyl in Compound 41 vs. 6-bromo-quinazoline in the target). The absence of a piperazine-oxobutyl chain in Compound 41 suggests divergent pharmacological targets.
- Synthetic Pathways : Compound 41 was synthesized via condensation reactions involving brominated intermediates, whereas the target compound likely requires multi-step functionalization of the quinazoline core with piperazine derivatives.
Functional Group Analysis
Pharmacological and Biochemical Insights
- Receptor Binding: The target compound’s piperazine-fluorophenyl moiety is structurally analogous to antipsychotic drugs like aripiprazole, which target dopamine D2 and serotonin 5-HT1A receptors. In contrast, Compound 41’s triazinoindole core is associated with kinase inhibition or anticancer activity .
- Solubility and Bioavailability : The oxobutyl chain in the target compound may improve aqueous solubility compared to the more rigid, planar structure of Compound 41, which could limit membrane permeability.
Research Findings and Limitations
- Activity Data: No direct pharmacological data for the target compound are available in the provided evidence.
- Synthetic Challenges : The incorporation of the 4-oxobutyl-piperazine chain in the target compound may introduce steric hindrance during synthesis, unlike the straightforward condensation steps reported for Compound 41 .
Biological Activity
6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 422288-03-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 505.4 g/mol. Its structure features a tetrahydroquinazoline core that is substituted with a piperazine moiety and a bromine atom, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22BrFN4O2 |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 422288-03-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinazoline can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A series of related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Neuropharmacological Effects
The piperazine moiety present in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, which could have implications for treating anxiety and depression disorders . In experimental models, analogs showed significant binding affinity to serotonin receptors, indicating potential as anxiolytic agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It likely interacts with neurotransmitter receptors affecting mood and anxiety pathways.
- Cell Cycle Regulation : It has been suggested that the compound can induce cell cycle arrest in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines : In vitro studies revealed that derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : A study tested the compound against various bacterial strains and reported a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for effective strains .
Q & A
Q. What are the typical synthetic routes for this compound, and how can intermediates be optimized for yield?
The synthesis involves multi-step reactions, often starting with brominated quinazoline-dione scaffolds. Key steps include coupling the piperazine-oxobutyl moiety via nucleophilic substitution or amidation. Optimization focuses on reaction time, temperature, and catalysts (e.g., palladium for cross-couplings). Intermediate purification via flash chromatography (using gradients like 10% methanol in dichloromethane) ensures >93% purity. Yield improvements (e.g., 27% to 86%) are achieved by adjusting substituents on the phenyl ring or using protecting groups like Boc .
Q. Which characterization techniques are critical for verifying the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylenes at δ 2.5–3.5 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated within 0.001 Da accuracy).
- X-ray Crystallography : Resolves stacking interactions (e.g., aromatic centroid separations of 3.72 Å) and hydrogen-bonding networks .
- HPLC : Purity assessment (>94%) using C18 columns with UV detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the fluorophenyl-piperazine moiety’s role in biological activity?
- Substituent Variation : Replace the 4-fluorophenyl group with chlorophenyl or methylphenyl analogs to assess electronic/hydrophobic effects.
- Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., quinazoline-dione carbonyls) and hydrophobic regions (e.g., bromophenyl group) using software like Schrödinger.
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets) to correlate substituent changes with potency. Evidence shows trifluoromethyl groups enhance metabolic stability .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies may arise from solution-phase vs. solid-state conformers. For example:
Q. How can solubility challenges be addressed during in vitro testing?
The compound’s logP (~3.5) suggests moderate hydrophobicity. Strategies include:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt Formation : Convert to hydrochloride salts (e.g., piperidine HCl derivatives improve solubility by 10-fold) .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains for transient hydrophilicity .
Methodological Considerations
Q. What analytical workflows are recommended for detecting byproducts during synthesis?
- LC-MS : Monitor reactions in real-time; identify byproducts via fragmentation patterns (e.g., m/z shifts from dehalogenation or oxidation).
- TLC with Fluorescent Indicators : Track reaction progress using silica gel plates (R values 0.39–0.44 for intermediates) .
Q. How should researchers validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
